![molecular formula C17H16FNO5 B2395415 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1105227-75-5](/img/structure/B2395415.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, similar compounds have been synthesized. For example, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis of these compounds involved various spectroscopic techniques and elemental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on novel imines and thiazolidinones involved the synthesis of related compounds, indicating the importance of such chemical structures in antimicrobial studies. These compounds were evaluated for antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria et al., 2009).
Radioligands for Imaging
- The development of potent radioligands for peripheral benzodiazepine receptors (PBR), such as [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, showcases the potential of fluorinated compounds in diagnostic imaging. These ligands offer insights into the brain's PBR density, useful in various neurological studies (Zhang et al., 2003).
Antioxidant Activity
- The study of new coumarin derivatives for their antioxidant activity indicates the potential of related compounds in mitigating oxidative stress. These compounds were synthesized and evaluated against established antioxidants, providing a foundation for developing new antioxidant therapies (Kadhum et al., 2011).
Antipsychotic Agents
- Research into novel antipsychotic agents with structures similar to the specified compound demonstrates the exploration of new therapeutic options for psychiatric disorders. These studies focus on non-dopamine receptor interactions, proposing alternative pathways for antipsychotic efficacy (Wise et al., 1987).
Chemoselective Acetylation
- The chemoselective monoacetylation of amino groups in specific molecules for synthesizing intermediates for antimalarial drugs exemplifies the chemical utility of related acetamides. This research highlights the precision in chemical reactions necessary for drug development (Magadum & Yadav, 2018).
Allelochemicals from Gramineae
- Studies on the synthesis and degradation of allelochemicals with similar structures provide insights into natural compounds' agronomic utility. These compounds, derived from common agricultural crops, show potential in suppressing weeds and soil-borne diseases, demonstrating the ecological applications of such chemicals (Macias et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5/c18-12-1-3-13(4-2-12)21-8-7-19-17(20)10-22-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGOJZPGPRJCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

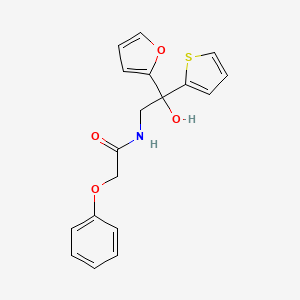
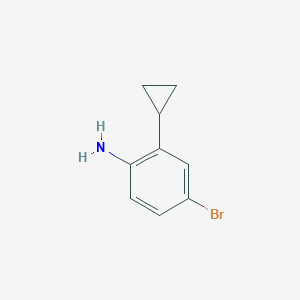
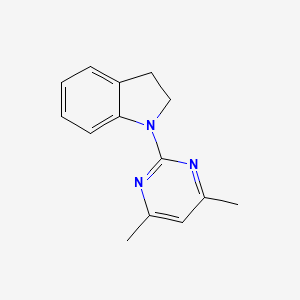
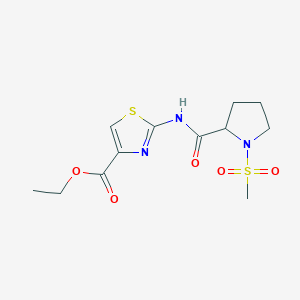
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
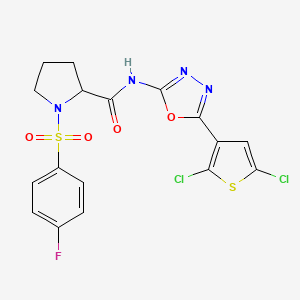
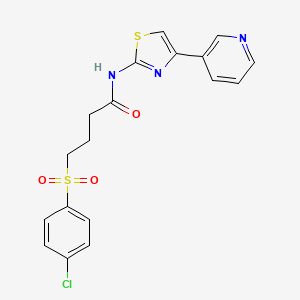
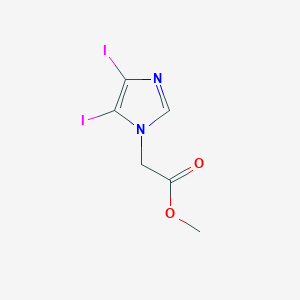
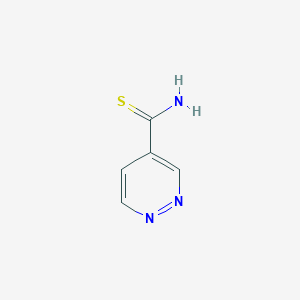
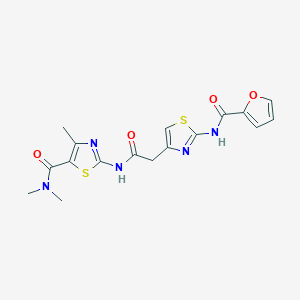
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
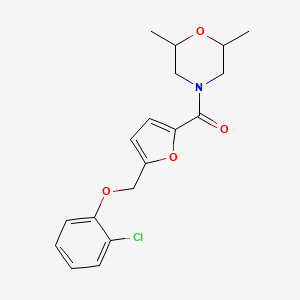
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)
![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)